molecular formula C10H11NO4 B1334978 Methyl 2-(4-nitrophenyl)propanoate CAS No. 50415-69-5

Methyl 2-(4-nitrophenyl)propanoate

Cat. No.: B1334978
CAS No.: 50415-69-5
M. Wt: 209.2 g/mol
InChI Key: NWHFCRJVWNLNHP-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C10H11NO4. It is a nitroaromatic ester, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanoate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-nitrophenyl)propanoate can be synthesized through the esterification of 2-(4-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves dissolving 2-(4-nitrophenyl)propanoic acid in methanol, adding a few drops of concentrated sulfuric acid, and stirring the mixture at room temperature overnight. The product is then isolated by evaporating the solvent and purifying the residue through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes similar to the laboratory synthesis. Industrial production would likely utilize continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitrophenyl)propanoate undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(4-nitrophenyl)propanoic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 2-(4-aminophenyl)propanoate.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

    Hydrolysis: 2-(4-nitrophenyl)propanoic acid and methanol.

Scientific Research Applications

Methyl 2-(4-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives explores their potential as therapeutic agents due to their ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-nitrophenyl)propanoate and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group can be hydrolyzed to release the active acid form, which can further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-aminophenyl)propanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-(4-nitrophenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(4-nitrophenyl)butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.

Uniqueness

Methyl 2-(4-nitrophenyl)propanoate is unique due to the presence of both a nitro group and a propanoate ester, which confer distinct reactivity and biological activity

Properties

IUPAC Name

methyl 2-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(10(12)15-2)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHFCRJVWNLNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964675
Record name Methyl 2-(4-nitrophenyl)propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50415-69-5
Record name Benzeneacetic acid, α-methyl-4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50415-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-nitrophenyl)propionate
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Record name Methyl 2-(4-nitrophenyl)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(4-nitrophenyl)propionate
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Synthesis routes and methods I

Procedure details

A mixture of (4-nitro-phenyl)-acetic acid methyl ester (3.0 g, 15 mmol), 18-crown-6 (396 mg, 1.5 mmol), and methyl iodide (3.74 mL, 60 mmol) were combined in DMF (50 mL) and cooled to 0° C. Sodium hydride (660 mg, 16.5 mmol) was added. The solution was stirred with warming to room temperature overnight. The solution was partitioned between ethyl acetate and water. The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated under vacuum to provide 2.19 g (70%) of the title compound. MS (DCI) m/e 210 (M+H)+.
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50 mL
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70%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2-(4-Nitrophenyl)propionic acid is refluxed in methanol in the presence of sulfuric acid, to give methyl 2-(4-nitrophenyl)propanoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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